molecular formula C16H16N4O5 B2681484 (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide CAS No. 391892-87-8

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide

Cat. No. B2681484
CAS RN: 391892-87-8
M. Wt: 344.327
InChI Key: RVVIMEUPVNDURR-QGMBQPNBSA-N
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Description

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the compound’s structure and properties .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Studies have explored the reductive chemistry of novel hypoxia-selective cytotoxins, such as those involving nitrobenzamide derivatives, highlighting the potential for developing targeted cancer therapies. These compounds exhibit selective toxicity for hypoxic cells, a characteristic of many tumors, through enzymatic reduction processes (Palmer et al., 1995). This area of research may be relevant for the compound , given its structural features that suggest similar reactivity.

Antimicrobial Analog Synthesis

The synthesis of fluorobenzamides containing thiazole and thiazolidine has been reported, showcasing antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013). This demonstrates the potential of benzamide derivatives in antimicrobial drug development, a field where the compound could find application due to its structural resemblance to known antimicrobial agents.

Synthesis and Characterization of Arylhydrazones

Research into the synthesis, characterization, and antimicrobial activity of arylhydrazones of methylene active compounds has been conducted. These compounds show significant activity against various bacterial strains, indicating the utility of arylhydrazones in developing new antimicrobial agents (Kandhavelu et al., 2012). Given the hydrazone component in the target compound, similar methodologies and applications in antimicrobial research could be explored.

Nonlinear Optical Properties

The study of hydrazones and their derivatives has extended into the examination of their third-order nonlinear optical properties for potential use in photonic devices (Nair et al., 2022). This suggests avenues for the application of (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide in materials science, particularly in the development of optical materials with tailored properties.

Mechanism of Action

If the compound is biologically active, studies would be conducted to determine how it interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It’s important to know how to handle the compound safely, what personal protective equipment to use, and how to dispose of the compound properly .

Future Directions

This would involve speculating on potential applications for the compound based on its properties and behavior. It could also involve suggesting further studies that could be conducted to learn more about the compound .

properties

IUPAC Name

4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-10-3-5-12(7-14(10)20(23)24)16(22)17-9-15(21)19-18-8-13-6-4-11(2)25-13/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIMEUPVNDURR-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319739
Record name 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

391892-87-8
Record name 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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